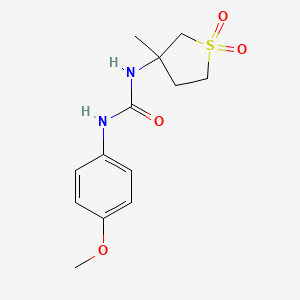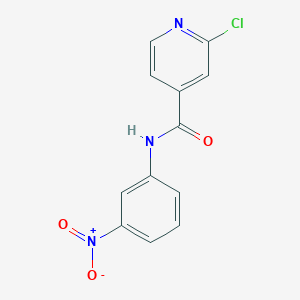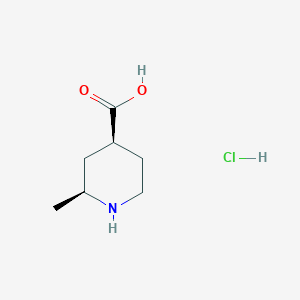![molecular formula C5H6F3N3O B12117204 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina es un compuesto químico que se caracteriza por la presencia de un grupo trifluoroetil unido a un anillo oxadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina típicamente involucra los siguientes pasos:
-
Formación del anillo oxadiazol: : El anillo oxadiazol se puede sintetizar a través de la ciclización de precursores apropiados, como hidrazidas y ácidos carboxílicos, bajo condiciones deshidratantes. Los reactivos comunes incluyen oxicloruro de fósforo (POCl₃) o cloruro de tionilo (SOCl₂).
-
Introducción del grupo trifluoroetil: : El grupo trifluoroetil se puede introducir mediante reacciones de sustitución nucleofílica. Por ejemplo, el yoduro de trifluoroetil se puede utilizar como reactivo para reaccionar con el intermedio oxadiazol en condiciones básicas.
-
Aminación: : El paso final implica la introducción del grupo metanamina. Esto se puede lograr a través de la aminación reductiva, donde el intermedio oxadiazol se hace reaccionar con formaldehído y un agente reductor como el cianoborohidruro de sodio.
Métodos de producción industrial
La producción industrial de [5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina puede involucrar versiones optimizadas de las rutas sintéticas anteriores, centrándose en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los reactores de flujo continuo y los principios de química verde se emplean a menudo para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: : El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metanamina, lo que lleva a la formación de óxidos o iminas correspondientes.
-
Reducción: : Las reacciones de reducción pueden dirigirse al anillo oxadiazol o al grupo trifluoroetil, lo que podría conducir a la apertura del anillo o a la desfluoración.
-
Sustitución: : El grupo trifluoroetil puede participar en reacciones de sustitución nucleofílica, donde los átomos de flúor son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se utilizan con frecuencia agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Principales productos
Oxidación: Formación de N-óxidos de oxadiazol o iminas.
Reducción: Derivados oxadiazol reducidos o productos desfluorados.
Sustitución: Derivados oxadiazol sustituidos con varios grupos funcionales que reemplazan al grupo trifluoroetil.
Aplicaciones Científicas De Investigación
Química
En química, [5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus características estructurales únicas la convierten en un intermedio valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto se investiga por su potencial como molécula bioactiva. Su grupo trifluoroetil puede mejorar la estabilidad metabólica y la biodisponibilidad de los candidatos a fármacos, lo que la convierte en un andamiaje prometedor para el diseño de fármacos.
Medicina
En química medicinal, [5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina se explora por sus posibles aplicaciones terapéuticas. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas se pueden aprovechar en el desarrollo de polímeros de alto rendimiento, revestimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de [5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina involucra su interacción con objetivos moleculares específicos. El grupo trifluoroetil puede mejorar la afinidad de unión a enzimas o receptores, mientras que el anillo oxadiazol puede participar en enlaces de hidrógeno y otras interacciones no covalentes. Estas características contribuyen a la actividad biológica y al potencial terapéutico del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
[5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanol: Estructura similar pero con un grupo hidroxilo en lugar de una amina.
[5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]cloruro de metilo: Contiene un grupo cloruro en lugar de una amina.
[5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]acetato de metilo: Presenta un grupo acetato en lugar de la amina.
Singularidad
[5-(2,2,2-Trifluoroetil)-1,2,4-oxadiazol-3-il]metanamina se destaca por su funcionalidad amina, que puede participar en una gama más amplia de reacciones químicas en comparación con sus análogos. Esta versatilidad la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C5H6F3N3O |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)1-4-10-3(2-9)11-12-4/h1-2,9H2 |
Clave InChI |
WCVRGURSGXXFRL-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NO1)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)






![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)


![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
